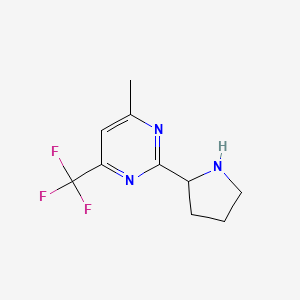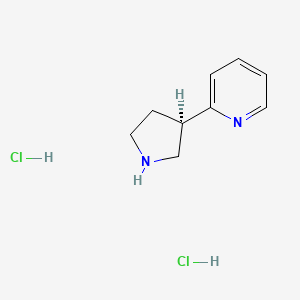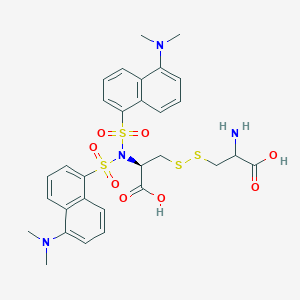![molecular formula C16H22N2O2 B13111236 tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- is a complex organic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, indicated by (3aR,9bS)-, suggests that it has unique three-dimensional structural properties that may influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[3,4-c]quinolines typically involves multi-step processes. One common method includes a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method allows for the formation of tetrahydroquinolines and pyrrolo[3,4-c]quinolines with an all-carbon quaternary stereogenic center.
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable and practical strategies. The aforementioned synthetic route is practical and scalable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and biological activities.
Tetrahydroquinolines: These compounds share a similar core structure and are synthesized using similar methods.
Uniqueness
The unique stereochemistry and specific functional groups of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl (3aR,9bS)-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1 |
InChI Key |
ZJHFVSCJIQAGQF-YPMHNXCESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@@H]2C3=CC=CC=C31 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



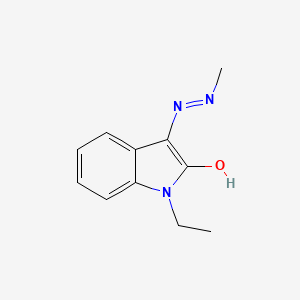
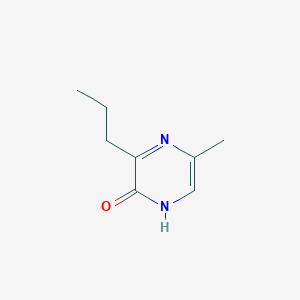
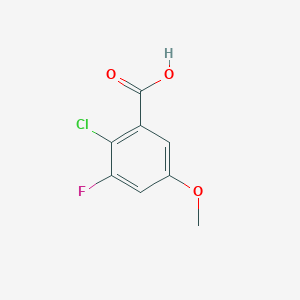
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)

![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
